molecular formula C10H17Br B13199821 1-(Bromomethyl)-1-cyclobutylcyclopentane

1-(Bromomethyl)-1-cyclobutylcyclopentane

Cat. No.: B13199821
M. Wt: 217.15 g/mol
InChI Key: FMKCJCQZPVEWBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutylcyclopentane (CAS 1601234-68-7) is a high-value, bifunctional organic building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C10H17Br and a molecular weight of 217.15 g/mol , this compound features a bromomethyl group (-CH2Br) attached to a quaternary carbon center that is also substituted with a cyclobutyl ring. This unique gem-disubstituted cyclopentane scaffold presents a distinct three-dimensional structure and significant steric influence, making it a versatile precursor for constructing complex molecular architectures. The primary reactivity of this compound is centered on the bromomethyl group, which serves as a superior alkylating agent and is highly susceptible to nucleophilic substitution reactions (SN2). This allows researchers to readily introduce the 1-cyclobutylcyclopentylmethyl moiety onto various nucleophiles such as nitrogen, oxygen, and sulfur heteroatoms, as well as carbon nucleophiles like enolates. Its primary research value lies in its application as a key intermediate in the synthesis of bioactive molecules for drug discovery programs, where the cyclobutyl and cyclopentyl rings can be used to modulate the compound's lipophilicity, metabolic stability, and conformational properties. Potential applications include its use as a core structure in protease inhibitors, as a component in agrochemicals, and as a starting material for the development of more complex bridged or fused ring systems through further cyclization reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation and storage conditions are recommended to maintain product stability and purity .

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutylcyclopentane

InChI

InChI=1S/C10H17Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2

InChI Key

FMKCJCQZPVEWBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)C2CCC2

Origin of Product

United States

Preparation Methods

Bromination Using Triarylphosphite and Bromine (Preferred Industrial Method)

A patented method (WO2015101452A1) describes an efficient and high-purity synthesis route for bromomethylcyclobutane analogs, which can be adapted for 1-(Bromomethyl)-1-cyclobutylcyclopentane. The process involves:

  • Solubilization of a triarylphosphite reagent (e.g., triphenyl phosphite or derivatives with phenyl, tolyl, or xylyl groups) in a polar aprotic solvent such as sulfoxides, substituted amides, or sulfones.
  • Addition of bromine to the solution at a temperature below 15 °C, preferably between -10 °C and -5 °C to minimize side reactions.
  • Introduction of cyclobutylmethanol or cyclopentylmethanol to the reaction mixture under controlled low temperature to prevent ring degradation.
  • Gradual warming of the reaction mixture to ambient temperature followed by distillation under reduced pressure to isolate the brominated product.

Key parameters and their optimized ranges are summarized below:

Parameter Range Optimized Value
Triarylphosphite equiv. 0.9 to 2 equivalents ~1.0 equivalent
Bromine equiv. 1 to 1.3 equivalents ~1.1 equivalents
Solvent volume 4 to 8 volumes 6 volumes
Reaction temperature <0 °C, preferably -10 to -5 °C -7 °C
Reaction time Not explicitly stated Typically several hours

This method avoids the use of expensive N-bromosuccinimide and triarylphosphines, allowing higher reactant concentrations and better industrial scalability. The triarylphosphite acts as a mild brominating agent, facilitating selective bromination at the methyl position without affecting the cyclobutyl or cyclopentane rings, which are sensitive to nucleophilic or electrophilic attack.

Bromination via Hydrobromic Acid and Cyclopropylcarbinol Intermediates

A Chinese patent (CN101209953A) describes a practical synthesis method for bromomethylcyclobutane analogs starting from cyclopropylcarbinol and hydrobromic acid. The process involves:

  • Reacting cyclopropylcarbinol with hydrobromic acid (HBr) at a molar ratio of 1:1 to 1:2.
  • Using hydrobromic acid concentrations between 20% and 80%, optimized at 30%-60%.
  • Conducting the reaction at 35-120 °C, optimized between 40-85 °C, for 2-8 hours (optimal 3-6 hours).
  • The reaction yields a mixture containing bromomethylcyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide, with bromomethylcyclobutane as the main product.
  • Post-reaction treatment involves mixing the crude product with imine compounds such as N-bromosuccinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
  • The organic layer is then separated and distilled under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity and 53%-71% yield.
  • Further purification includes heating with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide impurities.
  • Final distillation yields high-purity bromomethylcyclobutane derivatives.

This method emphasizes cost-effectiveness by using inexpensive starting materials and straightforward purification steps, though it requires longer reaction and purification times.

Alternative Methods and Considerations

Earlier literature reports bromination using reagents such as tribromophosphine and dimethylbromosulfonium bromide, but these methods often suffer from low purity, harsh conditions, or expensive reagents. Use of intermediates such as dimethylsulfonates or tosylates followed by nucleophilic substitution with sodium bromide is also documented but generates heavy organic waste and lower atom economy.

Method Starting Material Brominating Agent Conditions Purity (%) Yield (%) Advantages Disadvantages
Triarylphosphite + Bromine Cyclobutylmethanol/cyclopentylmethanol Bromine + Triarylphosphite <0 °C to RT, polar aprotic solvent >90 High High purity, scalable, mild conditions Requires low temperature control
HBr + Cyclopropylcarbinol Cyclopropylcarbinol Hydrobromic acid (20-80%) 40-85 °C, 3-6 h, post-treatment 85-92 53-71 Cost-effective, simple reagents Longer reaction and purification
Tribromophosphine (literature) Cyclobutylmethanol Tribromophosphine Harsh, less selective Moderate Moderate Established chemistry Low purity, expensive reagents
Dimethylbromosulfonium bromide Cyclobutylmethanol Dimethylbromosulfonium bromide Moderate temperature Moderate Moderate Alternative reagent Expensive, lower purity
  • The triarylphosphite-bromine method is favored industrially due to its ability to maintain the integrity of sensitive ring systems while operating at relatively mild conditions and higher reactant concentrations.
  • The hydrobromic acid method, while simpler and cheaper, requires extended purification steps to remove by-products and achieve high purity, which may limit throughput in large-scale production.
  • Both methods underscore the importance of temperature control and choice of solvent to prevent ring-opening or rearrangement side reactions.
  • The use of polar aprotic solvents enhances the selectivity and yield of bromination reactions by stabilizing intermediates and reducing side reactions.

The preparation of this compound is best achieved through controlled bromination of the corresponding cyclobutyl or cyclopentyl methanol derivatives. The triarylphosphite and bromine method offers a superior balance of purity, yield, and operational practicality, especially for industrial applications. The hydrobromic acid method provides a cost-effective alternative but requires more extensive purification. Selection of the appropriate method depends on scale, cost constraints, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes with varying degrees of substitution.

    Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutylcyclopentane finds applications in several scientific research areas:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(Bromomethyl)-1-cyclobutylcyclopentane with structurally related brominated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Features
This compound C₁₁H₁₇Br 229.16 Bromomethyl, cyclobutyl 1935648-17-1 Bicyclic structure with ring strain
1-Bromopentane C₅H₁₁Br 149.03 Linear alkyl bromide 110-53-2 Simple primary alkyl bromide
1-(Bromomethyl)-1-methoxycyclopentane C₇H₁₃BrO 209.09 Bromomethyl, methoxy N/A Methoxy group alters electronic environment
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 Bromomethyl, trifluoromethyl 2091636-18-7 Electron-withdrawing CF₃ group
Bromocyclopentane C₅H₉Br 149.03 Cyclopentane bromide 137-43-9 Monocyclic, less steric hindrance
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Chloromethyl, methyl 6196-85-6 Chlorine as leaving group; lower reactivity

Key Observations :

  • Ring Strain and Steric Effects: The cyclobutyl group in the target compound introduces significant ring strain compared to monocyclic analogs like Bromocyclopentane . This strain may influence reaction pathways, such as favoring ring-opening reactions or hindering nucleophilic substitution (SN2) due to steric bulk.
  • Electronic Effects : The trifluoromethyl group in 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane enhances electrophilicity at the bromine site via electron withdrawal, whereas the methoxy group in 1-(Bromomethyl)-1-methoxycyclopentane may stabilize adjacent charges through electron donation .
  • Leaving Group Efficiency : Bromine’s superior leaving group ability compared to chlorine (e.g., in 1-Chloro-1-methylcyclopentane) makes brominated analogs more reactive in substitution reactions .
Nucleophilic Substitution Reactions
  • This compound : The bulky bicyclic structure may favor SN1 mechanisms over SN2 due to steric hindrance, though ring strain could lower activation energy for certain reactions .
  • 1-Bromopentane : As a primary alkyl bromide, it undergoes rapid SN2 reactions with strong nucleophiles (e.g., hydroxide or iodide ions) .
  • Bromocyclopentane: The monocyclic structure allows moderate SN2 reactivity, though the secondary bromide position reduces reaction rates compared to primary analogs .
Functional Group Compatibility
  • In contrast, the trifluoromethyl group enhances hydrophobicity and oxidative stability .

Biological Activity

1-(Bromomethyl)-1-cyclobutylcyclopentane, a compound with the molecular formula C10H15Br, is of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane structure. This unique configuration may influence its biological interactions and efficacy.

PropertyValue
Molecular FormulaC10H15Br
Molecular Weight215.14 g/mol
Boiling PointTBD
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Studies suggest that it may function as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways related to cell growth and differentiation.

Case Study: Inhibition of PTPRD

Recent research has highlighted the compound's potential as a selective inhibitor of the receptor-type protein tyrosine phosphatase PTPRD. A study involving structural-activity relationship (SAR) analysis indicated that modifications in the cyclobutyl and cyclopentane moieties significantly affect inhibitory potency. For instance, analogs with longer alkyl chains demonstrated enhanced selectivity and potency against PTPRD compared to other PTPs .

Pharmacological Effects

The compound has shown promise in preclinical models for conditions related to addiction and neurodegenerative diseases. Its ability to modulate signaling pathways involved in drug reward mechanisms suggests potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObservations
PTPRD InhibitionPotency around 600-700 nM
SelectivityHigher selectivity for PTPRD
ToxicityMild toxicity at high doses
Therapeutic PotentialAnti-addiction agent candidate

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following factors have been identified as influential:

  • Chain Length : Variations in the length of substituents can enhance or reduce potency.
  • Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect activity.
  • Steric Effects : The spatial arrangement of atoms influences binding affinity to target proteins.

Figure 1: Structure-Activity Relationship Overview

Structure-Activity Relationship
Illustration depicting how structural modifications influence biological activity.

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